Neocarzinostatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

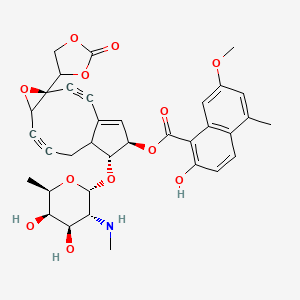

Neocarzinostatin (NCS) is an antitumor enediyne antibiotic isolated from Streptomyces carzinostaticus. It comprises a 113-amino acid apoprotein (Mr = 11,105) and a non-protein chromophore responsible for its DNA-cleaving activity . The chromophore contains a bicyclo[7.3.0]dodecadiendiyne core with an epoxide group critical for its radiomimetic activity, generating free radicals that induce single- and double-strand DNA breaks (DSBs) preferentially at thymine (T) and adenine (A) residues . NCS’s apoprotein stabilizes the chromophore and facilitates cellular uptake, while conjugation with polymers like SMANCS (styrene-maleic acid copolymer) enhances tumor accumulation via the enhanced permeability and retention (EPR) effect .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neocarzinostatin is typically isolated from the fermentation broth of Streptomyces carzinostaticus. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is then purified to obtain the active form .

Industrial Production Methods: Industrial production of zinostatin involves large-scale fermentation of Streptomyces carzinostaticus. The fermentation broth is processed to extract and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Neocarzinostatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and interaction with biological targets.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often use halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of zinostatin that retain or enhance its cytotoxic properties

Biologische Aktivität

Neocarzinostatin (NCS) is a potent antitumor antibiotic derived from the bacterium Streptomyces carzinostaticus. It exhibits significant biological activity, particularly in its ability to cleave double-stranded DNA, leading to apoptosis in cancer cells. This article explores the biological activity of NCS, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily through its interaction with DNA. The compound is composed of a chromophore that, upon activation, generates free radicals capable of inducing DNA strand breaks. This mechanism is critical for its antitumor effects, as it disrupts the integrity of the genetic material in rapidly dividing cancer cells.

Key Mechanisms:

- DNA Cleavage : NCS cleaves double-stranded DNA, leading to cell cycle arrest and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The activation of NCS results in the production of ROS, contributing to cellular damage and apoptosis.

- Cell Cycle Arrest : Studies have shown that NCS induces G2/M phase arrest in various cancer cell lines, which is crucial for its therapeutic efficacy.

In Vitro Studies

Recent studies have demonstrated the effectiveness of NCS against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : NCS treatment resulted in significant cell death and a marked increase in PARP levels, indicating DNA damage and subsequent apoptosis .

- WERI-Rb1 Retinoblastoma Cells : The conjugation of NCS with EpCAM aptamer showed enhanced specificity and efficacy against these cells, with a notable reduction in cell viability .

In Vivo Studies

Clinical investigations have revealed promising results for NCS in treating advanced malignancies:

- A study involving 141 patients with stomach cancer showed responses in 12 cases, while 10 out of 68 pancreatic cancer patients exhibited some level of response to NCS treatment .

- In animal models, NCS has demonstrated substantial tumor regression capabilities, particularly against sarcomas and leukemias .

Clinical Trials

Several clinical trials have assessed the efficacy of NCS:

- Trial on Advanced Malignancies :

- Combination Therapy :

Table: Summary of Key Findings from Studies

| Study Type | Cancer Type | Response Rate | Notable Findings |

|---|---|---|---|

| In Vitro | MCF-7 | High | Induced G2 phase arrest; increased PARP levels |

| In Vitro | WERI-Rb1 | High | Specific targeting via EpCAM aptamer |

| Clinical Trial | Stomach Cancer | 8.5% | Responses in 12 out of 141 patients |

| Clinical Trial | Pancreatic Cancer | 14.7% | Responses in 10 out of 68 patients |

Wissenschaftliche Forschungsanwendungen

Clinical Investigations

NCS has undergone various clinical trials, particularly in Japan, demonstrating effectiveness against several types of cancers:

- Liver Cancer : NCS has progressed to Phase II clinical trials for primary liver cancer, showcasing promising results in inhibiting tumor growth .

- Cervical Cancer : Research indicates that HPV-positive cervical cancer cells can respond effectively to NCS treatment, leading to p53-dependent apoptosis despite the presence of E6 oncoprotein .

- Gastrointestinal Cancers : Clinical studies have reported responses in stomach and pancreatic cancers, with notable efficacy observed in combination therapies .

Innovative Drug Delivery Systems

To address the limitations of NCS, such as its short half-life and severe toxicity, researchers have developed novel drug delivery systems:

- Polymer Conjugates : A study demonstrated that conjugating NCS with a polystyrene-maleimide copolymer (SMANCS) significantly increased its circulation time in vivo. This conjugate received approval in Japan for treating hepatocellular carcinoma .

- Aptamer Conjugates : NCS conjugated with epithelial cell adhesion molecule (EpCAM) aptamer has shown specificity for EpCAM-positive cancer cells. This targeted approach enhances therapeutic efficacy while sparing normal tissues from damage. The conjugates were characterized using high-performance liquid chromatography and demonstrated significant antitumor effects through apoptosis induction and cell cycle arrest .

Case Study 1: Efficacy in Hepatocellular Carcinoma

In a clinical trial involving patients with hepatocellular carcinoma, NCS was administered as part of a combination therapy regimen. The results indicated a substantial reduction in tumor size among participants, with manageable side effects such as nausea and fatigue.

Case Study 2: Targeting HPV-Positive Cervical Cancer

A study involving HPV-positive cervical cancer cell lines (HeLa, CaSki) revealed that NCS treatment led to G2 phase cell cycle arrest and increased apoptosis rates. The nuclear accumulation of p53 protein was noted, indicating a restoration of its function despite E6 protein presence .

Data Summary

Q & A

Basic Research Questions

Q. What is the mechanism of DNA cleavage by neocarzinostatin, and how do its chromophore and apo-protein components interact?

NCS induces DNA damage via its non-protein chromophore, which directly causes single- and double-strand breaks by abstracting hydrogen atoms from deoxyribose, particularly at C-5′ positions, leading to oxidized sugar lesions (e.g., thymidine 5′-aldehyde) . The apo-protein stabilizes the chromophore, regulates its release, and modulates its activity. Experimental validation involves isolating chromophore fractions via high-pressure liquid chromatography (HPLC) and comparing DNA cleavage kinetics of native NCS, chromophore alone, and reconstituted NCS at varying temperatures (0°C vs. 37°C) to confirm apo-protein’s regulatory role .

Q. How can researchers assess NCS-induced DNA damage in cellular models?

Use assays like the MTT assay to quantify cytotoxicity and mitochondrial reductase activity (e.g., in Huntington’s disease iPSCs) . For direct DNA damage detection:

- Comet assay to visualize strand breaks.

- γ-H2AX immunofluorescence or In-Cell Western to measure double-strand break (DSB) markers .

- LC-MS/MS to identify specific DNA adducts (e.g., thymidine 5′-aldehyde) .

Q. What experimental controls are critical for studying NCS activity in vitro?

- Include 2-mercaptoethanol to stimulate chromophore activity and α-tocopherol or guanidine hydrochloride as inhibitors to confirm redox-dependent mechanisms .

- Use apo-protein-deficient systems to isolate chromophore effects.

- Validate findings with synthetic chromophore analogs (e.g., aglycon) to compare cleavage efficiency .

Advanced Research Questions

Q. How do structural modifications (e.g., carbohydrate residue) influence NCS chromophore’s DNA cleavage efficiency and specificity?

The aminoglycoside moiety in NCS chromophore accelerates DNA cleavage rates but does not dictate sequence specificity, unlike other enediynes (e.g., calicheamicin). To study this:

- Compare cleavage patterns of synthetic chromophore aglycon (lacking carbohydrate) and native chromophore using plasmid relaxation assays or sequencing gels .

- Use thiol addition experiments to probe the carbohydrate’s role as an internal base during activation .

Q. How can discrepancies between in vitro and in vivo NCS activity be resolved?

In vitro, chromophore alone rapidly cleaves DNA even at 0°C, while apo-protein-bound NCS requires 37°C for slow activation . To reconcile this with in vivo

- Measure cellular uptake of chromophore vs. intact NCS using fluorescence tracking (e.g., chromophore’s 420 nm emission) .

- Evaluate SMANCS (NCS conjugated to styrene-maleic acid copolymer) to enhance intracellular delivery and compare activity .

Q. What methodologies enable isotopic labeling of NCS chromophore for mechanistic studies?

Myers et al. developed a synthetic route incorporating ³H or ¹⁴C isotopes into the chromophore:

- Use Schmidt glycosylation with trichloroacetimidate donors for selective α-glycoside formation .

- Apply Martin sulfurane reagent for dehydroxylation steps to preserve isotopic integrity .

- Validate labeled compounds via HPLC-coupled scintillation counting .

Q. How does NCS interact with DNA repair-deficient models (e.g., BRCA1-mutated cells)?

NCS induces DSBs, activating ATM/CHK2 pathways. To study repair vulnerabilities:

- Treat BRCA1-deficient cells with NCS and assess survival via Cell-Titer Glo assays .

- Compare phospho-CHK2 (Thr68) levels using HTRF kits in repair-proficient vs. deficient lines .

- Combine with PARP inhibitors to test synthetic lethality .

Q. Data Analysis & Contradiction Management

Q. How should researchers address variability in phospho-H2AX data across NCS-treated cellular models?

- Standardize treatment duration (e.g., 1-hour exposure + 23-hour recovery) and normalize to total H2AX .

- Use repeated-measures ANOVA with post-hoc tests (e.g., Sidak) for longitudinal data .

- Cross-validate with orthogonal methods (e.g., comet assay) to confirm DSB load .

Q. What statistical frameworks are recommended for analyzing NCS cytotoxicity data?

- For dose-response curves (e.g., EC₅₀ calculations), use nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) .

- For group comparisons (e.g., HD vs. control cells), apply multiple unpaired t-tests with stringent alpha correction .

Q. Methodological Best Practices

- Chromophore Isolation : Purify via HPLC (≥90% methanol elution) and confirm activity via fluorescence (λₑₓ 340 nm, λₑₘ 420 nm) .

- Synthetic NCS Analogs : Validate stereochemistry using Sharpless asymmetric epoxidation and Masamune’s base for cyclization .

- Ethical Replication : Adhere to NIH preclinical guidelines for reporting experimental conditions (e.g., cell line authentication, blinding) .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Features

Key Structural Differences :

- Glycosylation : Calicheamicin and esperamicin have extensive glycosylation, enhancing DNA sequence recognition, whereas NCS’s chromophore lacks complex sugars, relying on naphthoate and fucosamine for binding .

- Chromophore Stability : NCS’s epoxide is essential for activation; diol or chlorohydrin derivatives show reduced DNA cleavage . Calicheamicin’s thiobridge requires reductive activation .

Mechanistic Insights

DNA Damage Profile :

- NCS produces DSBs via Bergman cycloaromatization, generating carbon-centered radicals that abstract hydrogen from deoxyribose C1' and C5' positions .

- Calicheamicin and esperamicin induce 3'-staggered breaks (3-4 base pairs) with higher glycosylation contributing to sequence selectivity .

- Bleomycin causes oxidative damage via Fe²⁺-dependent deoxyribose oxidation, primarily at GT/GC sites .

Cellular Responses: ATM/ATR Dependence: NCS and C-1027 induce ATM-independent p53 phosphorylation despite causing similar replication protein A (RPA) modifications, unlike methyl methanesulfonate (MMS), which requires ATM/ATR .

Tumor Targeting :

- NCS-SMANCS leverages the EPR effect for tumor accumulation, achieving a tumor-to-blood concentration ratio of 5 .

- Calicheamicin is conjugated to antibodies (e.g., Mylotarg®) for targeted delivery, showing efficacy in acute myeloid leukemia .

Clinical and Preclinical Data

Hypersensitivity in Ataxia-Telangiectasia (A-T): A-T cells show heightened sensitivity to NCS (D₀ = 14.6 ng/ml vs. 37.9 ng/ml in normal cells), similar to bleomycin and radiation, due to defective DNA repair pathways .

Research Findings and Implications

Chromophore Engineering :

- Modifying NCS’s epoxide to a diol reduces DNA cleavage activity by 90%, underscoring the epoxide’s role in radical generation .

- Calicheamicin’s oligosaccharide domain is a target for synthetic analogs to improve tumor specificity .

Synergy with DNA Repair Inhibitors: Protein tyrosine phosphatase (PTP) inhibition enhances NCS-induced clonogenic death, suggesting combinatorial strategies to overcome repair-mediated resistance .

Evolution of Enediyne Therapeutics :

- NCS’s SMANCS conjugate pioneered polymer-based tumor targeting, while calicheamicin-antibody conjugates exemplify precision oncology .

Eigenschaften

CAS-Nummer |

9014-02-2 |

|---|---|

Molekularformel |

C35H35NO12 |

Molekulargewicht |

661.6 g/mol |

IUPAC-Name |

[11-[4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3 |

InChI-Schlüssel |

BLXZMHNVKCEIJX-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Zinostatin; Neocarcinostatin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.